4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. They are often used as building blocks in the synthesis of more complex molecules .

Synthesis Analysis

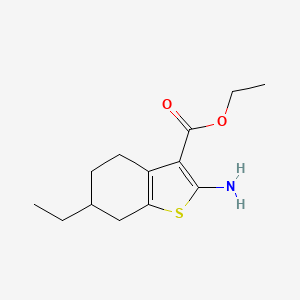

While specific synthesis methods for “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” were not found, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” would likely include a pyridine ring with a tert-butoxy group, two fluorine atoms, and a methyl group attached .Scientific Research Applications

Solar Cell Performance Enhancement

- 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine and its analogs, like 4-tert-butylpyridine, are used in dye-sensitized solar cells. Addition of 4-tert-butylpyridine to redox electrolytes significantly improves the performance of these cells. This is achieved by shifting the TiO2 band edge toward negative potentials and increasing the electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).

Molecular Synthesis and Enzyme Inhibition

- Derivatives of 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine, such as sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates, are used in molecular synthesis. These compounds are instrumental in preparing enzyme inhibitors, specifically renin inhibitors (Thaisrivongs, Schostarez, Pals, & Turner, 1987).

Organic Synthesis and Chemical Behavior

- Similar compounds, like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, are utilized in organic syntheses. These compounds serve as weak nucleophilic bases and play a role in various chemical reactions (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

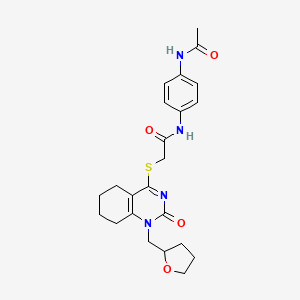

Medicinal Chemistry

- In medicinal chemistry, compounds like 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid, which are structurally related to 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine, are developed as potent inhibitors for specific proteins. These compounds have undergone clinical trials for treating certain diseases (Stock et al., 2011).

Enhancing Solar Cell Efficiency

- Pyridine derivatives, including those related to 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine, are investigated for their roles in enhancing the efficiency of dye-sensitized solar cells. Their interaction with components like TiO2 surfaces in these cells is studied for optimizing solar cell performance (Xiong et al., 2008).

properties

IUPAC Name |

2,5-difluoro-3-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c1-6-8(14-10(2,3)4)7(11)5-13-9(6)12/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSRNFGVNHDQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1F)F)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)

![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2916413.png)

![6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2916416.png)

![1-[4-[(3As,6aS)-spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916420.png)

![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide](/img/structure/B2916421.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2916424.png)

![(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2916427.png)